2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This compound features a benzo[d]thiazole core substituted with a piperazine moiety and a cyano group, contributing to its potential pharmacological properties. Benzothiazole derivatives have been extensively studied for their applications in medicinal chemistry, particularly as anti-tubercular and anti-inflammatory agents.
Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen in their structure. They can be classified based on their substituents and functional groups. The specific compound 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile can be categorized under benzothiazole derivatives with potential applications in pharmaceuticals due to their biological activity. The presence of the piperazine ring enhances the compound's ability to interact with biological targets, making it a candidate for further research in drug development.
The synthesis of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile can be achieved through several synthetic pathways, commonly involving the following steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. For instance, using ultrasound or microwave-assisted techniques can significantly reduce reaction times while improving yields compared to traditional methods.
The molecular formula for 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile is CHNS. The structure consists of:
The chemical reactivity of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile may include:
These reactions can be facilitated by using appropriate catalysts or reagents to increase yields and selectivity. For example, palladium-catalyzed cross-coupling reactions could be explored for further derivatization.
The mechanism of action for compounds like 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile often involves:
Studies have shown that benzothiazole derivatives exhibit significant inhibitory activity against various biological targets, including tuberculosis pathogens and inflammatory mediators .
The potential applications of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile include:
Molecular Properties
Property | Value |
---|---|
CAS Number | 1638696-03-3 |
IUPAC Name | 2-(4-methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile |
Molecular Formula | C₁₃H₁₄N₄S |
Molecular Weight | 258.35 g/mol |
SMILES | N#CC₁=CC=C(SC(N₂CCN(C)CC₂)=N₃)C₃=C₁ |
Table 1: Fundamental chemical identifiers of 2-(4-methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile [2]
The compound exhibits potent inhibition of neuronal nitric oxide synthase (nNOS) through structural mimicry of enzymatic cofactors. Its benzothiazole core occupies the tetrahydrobiopterin (BH₄) binding site, while the electron-withdrawing carbonitrile group (–C≡N) disrupts the heme coordination environment essential for nitric oxide (NO) production. Molecular dynamics simulations confirm hydrogen bonding between the piperazine nitrogen and Glu592 residue, stabilizing the inactive conformation. This dual-site interaction reduces NO overproduction by >85% at 10 μM concentration in cortical neuron assays, demonstrating superior selectivity over endothelial NOS (eNOS) isoforms [5].
In MPTP-induced Parkinson’s disease models, the compound (2.5 mg/kg/day, i.p.) preserved 78% of dopaminergic neurons in the substantia nigra pars compacta. This correlated with a 60% reduction in striatal nitric oxide metabolites and normalized glutathione peroxidase activity. The 4-methylpiperazine moiety enhances blood-brain barrier permeability (LogP = 2.1; PSA = 58 Ų), facilitating central activity. Rotarod testing showed 3.2-fold improvement in motor coordination versus untreated neurotoxicant-exposed subjects, confirming functional neuroprotection [1] [5].
The compound demonstrates bactericidal activity against Escherichia coli (MIC = 1.56 μg/mL) and Klebsiella pneumoniae (MIC = 3.12 μg/mL) through dual targeting of DNA gyrase (GyrB subunit IC₅₀ = 0.28 μM) and topoisomerase IV (ParE IC₅₀ = 0.41 μM). X-ray crystallography reveals that the benzothiazole ring intercalates between conserved GyrB residues Asp81 and Gly85, while the carbonitrile group forms π-stacking interactions with the DNA base stack. This binding mode induces double-stranded DNA breaks, disrupting bacterial replication. Resistance development is 8-fold slower than fluoroquinolones in serial passage assays [5] [7].
1.2.2. Mycobacterium tuberculosis Growth Inhibition Mechanisms
Against Mycobacterium tuberculosis H37Rv, the compound achieves MIC₉₀ = 0.8 μM by inhibiting the type II fatty acid synthase (FAS-II) system. The methylpiperazine substituent facilitates mycobacterial cell wall penetration, accumulating intracellular concentrations 12-fold higher than in macrophages. Metabolomic profiling showed 94% reduction in mycolic acid biosynthesis at 4× MIC, confirming disruption of envelope integrity. Synergy testing revealed fractional inhibitory concentration indices (FICI) of 0.26 with isoniazid, indicating potentiation of first-line anti-TB drugs [7].
In LPS-activated macrophages, the compound (10 μM) suppressed IL-6-induced STAT3 phosphorylation by 92% and reduced TNF-α secretion by 88%. This occurs through allosteric inhibition of JAK2 kinase (IC₅₀ = 110 nM), where the benzothiazole nitrogen coordinates with the kinase’s catalytic Lys882 residue. Concurrently, it inhibited p38 MAPK activation by disrupting the TAB1-TAK1 complex formation. In collagen-induced arthritis models, daily oral administration (10 mg/kg) reduced paw edema by 74% and synovial hyperplasia by 68% versus controls [3] [6].
Kinase Selectivity Profile
Kinase Target | IC₅₀ (nM) | Selectivity vs. WT EGFR |
---|---|---|
EGFR (T790M/L858R) | 18 | 290-fold |
HER2 | 420 | 67-fold |
VEGFR-2 | >10,000 | >1,600-fold |
c-Met | 3,200 | 510-fold |
Table 2: Selective inhibition of oncogenic kinases by 2-(4-methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile [6] [8]
The compound exhibits nanomolar inhibition against mutant epidermal growth factor receptor (EGFR T790M/L858R), a common resistance mutation in non-small cell lung cancer. Molecular modeling confirms that the planar benzothiazole scaffold occupies the hydrophobic back pocket of the ATP-binding site, with the carbonitrile group forming hydrogen bonds to Met793 backbone nitrogen. In Ba/F3-EGFR(T790M/L858R) cells, it induced apoptosis at 50 nM with 100-fold selectivity over wild-type EGFR. The 4-methylpiperazine moiety enhances solubility (pH 7.4 solubility = 8.2 mg/mL) without compromising target engagement, enabling oral bioavailability (F = 63%) in murine xenograft models [6] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: